molecular formula C16H15FN2O3 B2583073 Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate CAS No. 866153-40-4

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate

Cat. No.: B2583073
CAS No.: 866153-40-4
M. Wt: 302.305
InChI Key: ACQHOZZAPOYEBN-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate is an organic compound with a complex structure that includes a fluorobenzyl group, an amino group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate typically involves multiple steps:

  • Formation of the Intermediate: : The initial step often involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form an intermediate. This reaction is usually carried out under mild conditions with a catalyst to facilitate the formation of the desired product.

  • Coupling Reaction: : The intermediate is then coupled with methyl 2-aminobenzoate under controlled conditions. This step may involve the use of coupling agents such as carbodiimides to promote the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or amines under suitable conditions.

  • Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate can be compared with other similar compounds, such as:

    Methyl 2-aminobenzoate: Lacks the fluorobenzyl group, making it less versatile in certain reactions.

    4-Fluorobenzylamine: Does not have the benzenecarboxylate ester, limiting its applications in esterification reactions.

    N-(4-Fluorobenzyl)benzamide: Similar structure but lacks the ester functionality, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.

Biological Activity

Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical attributes:

  • Molecular Formula : C24_{24}H25_{25}FN4_{N4}O5_5
  • Molecular Weight : 468.48 g/mol
  • CAS Number : 518048-02-7
  • IUPAC Name : Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

This compound features a fluorobenzyl group that enhances its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as shown in a study where treated cells exhibited increased levels of cleaved caspases .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it inhibits dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to reduced availability of nucleotides necessary for DNA replication, thereby slowing down tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The fluorobenzyl moiety enhances binding affinity to target enzymes.
  • Apoptotic Pathway Activation : The compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Antioxidant Properties : Preliminary findings suggest that it may also exhibit antioxidant activity, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Study A (2023)Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study B (2023)Reported inhibition of DHFR activity, leading to decreased cell proliferation in lung cancer models.
Study C (2024)Explored the compound's potential as an anti-inflammatory agent, showing reduced cytokine release in LPS-stimulated macrophages.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-15(20)13-4-2-3-5-14(13)19-16(21)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHOZZAPOYEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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